molecular formula C24H30N2O B11576141 1-[(2,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

1-[(2,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B11576141
M. Wt: 362.5 g/mol
InChI Key: CBQPEPQQQHZPFT-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions:

    Cyclization Reactions: Formation of the tetrahydrocarbazolyl ring system.

    Alkylation Reactions: Attachment of the propanol group to the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the ketone or aldehyde back to the alcohol.

    Substitution: Replacement of functional groups on the aromatic ring or the propanol moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated compounds, amines.

Scientific Research Applications

1-[(2,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-dimethylphenyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the methyl group on the tetrahydrocarbazolyl ring.

    1-[(2,4-dimethylphenyl)amino]-3-(6-methyl-9H-carbazol-9-yl)propan-2-ol: Similar structure but with different substitution patterns.

Uniqueness

1-[(2,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

1-(2,4-dimethylanilino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C24H30N2O/c1-16-8-10-22(18(3)12-16)25-14-19(27)15-26-23-7-5-4-6-20(23)21-13-17(2)9-11-24(21)26/h8-13,19,25,27H,4-7,14-15H2,1-3H3

InChI Key

CBQPEPQQQHZPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CN2C3=C(CCCC3)C4=C2C=CC(=C4)C)O)C

Origin of Product

United States

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